molecular formula C13H9BrS B188853 Naphtho[1,2-b]thiophene, 2-bromo-3-methyl- CAS No. 62615-34-3

Naphtho[1,2-b]thiophene, 2-bromo-3-methyl-

Katalognummer B188853
CAS-Nummer: 62615-34-3
Molekulargewicht: 277.18 g/mol
InChI-Schlüssel: WOYKXRUQGPBYOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphtho[1,2-b]thiophene, 2-bromo-3-methyl- is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a thiophene ring fused with a naphthalene ring. This compound has been used in various scientific research applications due to its unique properties.

Wirkmechanismus

The mechanism of action of Naphtho[1,2-b]thiophene, 2-bromo-3-methyl- is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that Naphtho[1,2-b]thiophene, 2-bromo-3-methyl- has various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been shown to modulate specific signaling pathways in the body, leading to various physiological effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Naphtho[1,2-b]thiophene, 2-bromo-3-methyl- in lab experiments is its unique properties, which make it a promising material for use in various scientific research applications. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Zukünftige Richtungen

There are several future directions for the use of Naphtho[1,2-b]thiophene, 2-bromo-3-methyl- in scientific research. One potential direction is the development of new organic electronic devices using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine and biotechnology.
In conclusion, Naphtho[1,2-b]thiophene, 2-bromo-3-methyl- is a promising compound that has gained significant attention in the field of scientific research. Its unique properties make it a promising material for use in various applications, including in the field of organic electronics. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.

Synthesemethoden

The synthesis of Naphtho[1,2-b]thiophene, 2-bromo-3-methyl- involves the reaction of 2-bromo-3-methylthiophene with naphthalene in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the formation of the desired compound with high yield and purity.

Wissenschaftliche Forschungsanwendungen

Naphtho[1,2-b]thiophene, 2-bromo-3-methyl- has been used in various scientific research applications, including in the field of organic electronics. This compound has been found to exhibit excellent charge transport properties, making it a promising material for use in organic electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.

Eigenschaften

CAS-Nummer

62615-34-3

Molekularformel

C13H9BrS

Molekulargewicht

277.18 g/mol

IUPAC-Name

2-bromo-3-methylbenzo[g][1]benzothiole

InChI

InChI=1S/C13H9BrS/c1-8-10-7-6-9-4-2-3-5-11(9)12(10)15-13(8)14/h2-7H,1H3

InChI-Schlüssel

WOYKXRUQGPBYOJ-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C=CC3=CC=CC=C32)Br

Kanonische SMILES

CC1=C(SC2=C1C=CC3=CC=CC=C32)Br

Andere CAS-Nummern

62615-34-3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.